molecular formula C9H14ClNO B1611223 2-Methoxyphenylethylamine Hydrochloride CAS No. 3167-07-5

2-Methoxyphenylethylamine Hydrochloride

Cat. No.: B1611223
CAS No.: 3167-07-5
M. Wt: 187.66 g/mol
InChI Key: DDEODLPPPSQYMX-UHFFFAOYSA-N
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Description

2-Methoxyphenylethylamine Hydrochloride is a chemical compound with the molecular formula C9H13NO·HCl. It is also known as 2-(2-Methoxyphenyl)ethylamine Hydrochloride. This compound is a derivative of phenethylamine, which is a naturally occurring monoamine alkaloid and a psychoactive compound. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenylethylamine Hydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with hydrogen in the presence of a catalyst to form 2-methoxyphenylethylamine. This amine is then reacted with hydrochloric acid to produce the hydrochloride salt. The reaction conditions often include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Pressure: Atmospheric pressure

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Hydrogenation: Using a continuous flow reactor for the hydrogenation step to ensure consistent quality and yield.

    Purification: Crystallization or recrystallization to obtain high-purity this compound.

    Quality Control: Analytical techniques such as HPLC (High-Performance Liquid Chromatography) to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenylethylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Can be reduced to form more saturated amines.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3)

Major Products

    Oxidation Products: 2-Methoxyphenylacetaldehyde, 2-Methoxyphenylacetone

    Reduction Products: 2-Methoxyphenylethylamine derivatives

    Substitution Products: Halogenated or nitrated derivatives of 2-Methoxyphenylethylamine

Scientific Research Applications

2-Methoxyphenylethylamine Hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigating its potential therapeutic effects and its role as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

2-Methoxyphenylethylamine Hydrochloride can be compared with other phenethylamine derivatives, such as:

    2-Phenylethylamine: Lacks the methoxy group, leading to different pharmacological properties.

    3,4-Methylenedioxyphenethylamine (MDPEA): Contains a methylenedioxy group, which significantly alters its activity and effects.

    4-Methoxyphenethylamine: The methoxy group is in a different position, resulting in different chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with multiple biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(2-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-11-9-5-3-2-4-8(9)6-7-10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEODLPPPSQYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953629
Record name 2-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3167-07-5
Record name 2-Methoxyphenethylamine HCl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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